molecular formula C5HBrN2O2S2 B2536916 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid CAS No. 1231052-04-2

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid

Cat. No.: B2536916
CAS No.: 1231052-04-2
M. Wt: 265.1
InChI Key: LYNWWSBUFDOICB-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid typically involves the bromination of thieno[2,3-d]thiadiazole followed by carboxylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]thiadiazole-6-carboxylic acid: Lacks the bromine atom, leading to different reactivity and properties.

    5-Chlorothieno[2,3-d]thiadiazole-6-carboxylic acid: Contains a chlorine atom instead of bromine, resulting in different chemical behavior.

    5-Fluorothieno[2,3-d]thiadiazole-6-carboxylic acid:

Uniqueness

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Biological Activity

5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Structure and Properties

This compound is characterized by a thiadiazole ring with a bromine substituent at the fifth position and a carboxylic acid group at the sixth position. This structure allows for various interactions due to the presence of electronegative elements such as bromine and oxygen, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated significant anti-proliferative effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of 2.44 µM, indicating potent anti-proliferative activity.
  • HCT-116 (colon cancer) : Also showed notable inhibition, with molecular docking studies suggesting that the compound may inhibit STAT3 transcriptional activity and CDK9 kinase activity .

The mechanisms of action appear to involve interference with cell cycle progression and induction of apoptosis. For instance, in MCF-7 cells, treatment with the compound increased the G0/G1 phase population while decreasing the S phase population .

Other Biological Activities

In addition to anticancer effects, thiadiazole derivatives have been investigated for other pharmacological activities:

  • Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • Antitubercular : Research indicates potential activity against Mycobacterium tuberculosis .

Study 1: Anticancer Activity

A study focused on a series of thiadiazole derivatives demonstrated that this compound significantly reduced cell viability in human leukemia and solid tumor models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V binding in treated cells compared to controls .

Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as STAT3 and CDK9. These studies suggest that specific functional groups within the compound are critical for its inhibitory effects on these targets, highlighting its potential as a lead compound for further development in cancer therapy .

Data Summary Table

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-72.44Inhibition of STAT3 and CDK9
AnticancerHCT-116Not specifiedInduction of apoptosis
AntimicrobialVarious strainsNot specifiedInhibition of bacterial growth
Anti-inflammatoryIn vitro modelsNot specifiedReduction of inflammatory markers

Properties

IUPAC Name

5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNWWSBUFDOICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC2=C1SN=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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